Glicilglicil-L-glutamina

Descripción general

Descripción

Glycylglycyl-L-glutamine is a dipeptide composed of two glycine molecules and one L-glutamine molecule. It is known for its stability and solubility, making it a valuable compound in various scientific and industrial applications. This compound is particularly significant in the field of biochemistry and nutrition due to its role as a precursor to L-glutamine, an amino acid essential for numerous physiological functions.

Aplicaciones Científicas De Investigación

Glycylglycyl-L-glutamine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in peptide synthesis and studies involving peptide bond formation and cleavage.

Biology: Glycylglycyl-L-glutamine is utilized in cell culture media as a stable source of L-glutamine, supporting cell growth and proliferation.

Medicine: It is investigated for its potential therapeutic effects in conditions requiring enhanced nitrogen transport and immune function.

Industry: The compound is used in the food industry to enhance the flavor and nutritional value of protein-rich products

Mecanismo De Acción

Target of Action

Glycylglycyl-L-glutamine, a derivative of the amino acid L-glutamine, primarily targets various cells and tissues in the body, including immune cells, muscle cells, and neurons . It plays a crucial role in regulating physiological functions such as immune enhancement, muscle maintenance, nitrogen transportation, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Mode of Action

The compound interacts with its targets by serving as a key source of nitrogen for amino acid and nucleotide biosynthesis . It also provides a source of carbon to replenish the tricarboxylic acid (TCA) cycle and lipid biosynthesis pathways . This interaction leads to changes in cellular metabolism, supporting various biosynthetic pathways crucial for cellular integrity and function .

Biochemical Pathways

Glycylglycyl-L-glutamine affects several biochemical pathways. It is involved in the synthesis of nucleotides and nucleic acids . It also participates in the production of the antioxidant glutathione (GSH), inhibiting reactive oxygen species (ROS) and supporting various biosynthetic pathways crucial for cellular integrity and function .

Pharmacokinetics

The pharmacokinetics of L-glutamine, from which Glycylglycyl-L-glutamine is derived, has been studied extensively. L-glutamine has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) L-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .

Result of Action

The action of Glycylglycyl-L-glutamine results in various molecular and cellular effects. It enhances the circulation of gastrointestinal incretin hormones, stimulates insulin release, and reduces postprandial glycemia in diabetes mellitus . In the context of sickle cell disease, L-glutamine therapy has shown significant reductions in acute complications associated with the disease, such as vaso-occlusive crises and acute chest syndrome .

Action Environment

The action, efficacy, and stability of Glycylglycyl-L-glutamine can be influenced by various environmental factors. For instance, the compound’s solubility and stability in aqueous solution are critical for its action . Moreover, the compound’s action can be influenced by the metabolic state of the target cells and tissues, as well as by the presence of other compounds in the body .

Análisis Bioquímico

Biochemical Properties

Glycylglycyl-L-glutamine interacts with the ribosome and can terminate translation by preventing the release of the polypeptide chain from the ribosome . It has been shown to be a homologue of glutamine synthase, an enzyme that catalyzes the conversion of ammonia and glutamate into glutamine . Glycylglycyl-L-glutamine also methylates lysines on proteins to regulate their activity, a process important for cellular processes such as DNA replication and repair . The biochemical reaction catalyzed by glycylglycyl-L-glutamine is dependent on ATP hydrolysis and requires Mg2+ ions as a cofactor .

Cellular Effects

Glycylglycyl-L-glutamine plays a significant role in cell survival and proliferation . It influences cell function by modulating physiological functions such as immune enhancement, muscular maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Molecular Mechanism

Glycylglycyl-L-glutamine regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and activates intracellular signaling pathways . It functions as a methyltransferase that methylates eukaryotic proteins at specific lysine residues, a process essential for cellular processes .

Dosage Effects in Animal Models

While specific studies on Glycylglycyl-L-glutamine dosage effects in animal models are limited, research on L-glutamine, a component of Glycylglycyl-L-glutamine, has shown that dietary inclusion of 1.0% L-glutamine can improve internal egg quality, including amino acids profile .

Metabolic Pathways

Glycylglycyl-L-glutamine is involved in the glutamine metabolic pathway . Glutamine enters the cell through the amino acid transporter, ASCT2/SLC1A5, and is converted to glutamate in the mitochondria through a deamination reaction catalyzed by glutaminase (GLS) .

Transport and Distribution

Glutamine, a component of Glycylglycyl-L-glutamine, is known to enter the cell through the amino acid transporter, ASCT2/SLC1A5 .

Subcellular Localization

Studies on glutamine synthetase, an enzyme that interacts with glutamine, a component of Glycylglycyl-L-glutamine, have shown that it is localized in the cytosol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of glycylglycyl-L-glutamine typically involves the protection of the N-terminal of glycine using tert-butoxycarbonyl (Boc) anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield crude glycylglycyl-L-glutamine, which is then purified through recrystallization .

Industrial Production Methods: The industrial production of glycylglycyl-L-glutamine follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and environmentally friendly, avoiding the use of high-toxicity solvents and minimizing waste production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Glycylglycyl-L-glutamine undergoes various chemical reactions, including hydrolysis, methylation, and enzymatic cleavage.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of peptide bonds in the presence of water, often catalyzed by enzymes such as peptidases.

Major Products:

Hydrolysis: The major products of hydrolysis are glycine and L-glutamine.

Comparación Con Compuestos Similares

L-alanyl-L-glutamine: Another dipeptide used as a stable source of L-glutamine in cell culture media.

Glycyl-L-glutamine: A simpler dipeptide with similar stability and solubility properties.

Uniqueness: Glycylglycyl-L-glutamine is unique due to its enhanced stability and solubility compared to L-glutamine alone. This makes it particularly useful in applications where prolonged stability is required, such as in cell culture media and nutritional supplements .

Actividad Biológica

Glycylglycyl-L-glutamine (GG-L-Gln) is a dipeptide derivative of glutamine, which plays a crucial role in various physiological processes. This article explores its biological activity, focusing on its metabolic pathways, immunomodulatory effects, and potential therapeutic applications.

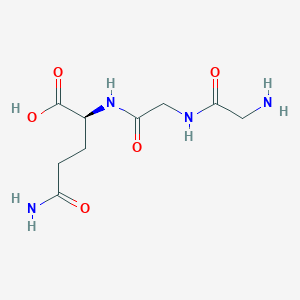

Glycylglycyl-L-glutamine has the molecular formula C₉H₁₆N₄O₅ and is characterized by its unique structure that allows it to participate in metabolic processes similar to those of L-glutamine. Its structure can be represented as follows:

Metabolism of Glycylglycyl-L-glutamine

The metabolism of GG-L-Gln is closely related to that of L-glutamine, which is synthesized from glutamate and ammonia through the action of glutamine synthetase (GS). GG-L-Gln may undergo hydrolysis to release L-glutamine, which then participates in various metabolic pathways including:

- Protein synthesis : Glutamine is vital for the synthesis of proteins and nucleotides.

- Energy production : It serves as a substrate for the tricarboxylic acid (TCA) cycle after conversion to glutamate.

- Immune function : Glutamine is essential for lymphocyte proliferation and cytokine production .

1. Immunomodulatory Effects

Research indicates that GG-L-Gln may enhance immune function by promoting the proliferation of lymphocytes and increasing the production of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ). These effects are particularly significant during catabolic states, such as after surgery or during severe illness, where glutamine levels may be depleted .

2. Gut Health

Glutamine, including its derivatives like GG-L-Gln, plays a protective role in maintaining gut integrity. It supports the health of enterocytes and colonocytes, preventing increased intestinal permeability and translocation of bacteria into the bloodstream. This is crucial in preventing infections during critical illness .

3. Antioxidant Properties

GG-L-Gln has been associated with enhanced synthesis of glutathione, a potent antioxidant. This property helps mitigate oxidative stress in various tissues, particularly in the gastrointestinal tract and immune cells .

Case Studies

-

Supplementation in Elderly Individuals :

A study on elderly subjects demonstrated that L-glutamine supplementation improved oral redox balance and inflammatory status during combined exercise training. The results showed significant reductions in salivary peroxidase activity post-supplementation, indicating enhanced antioxidant capacity . -

Cancer Therapy :

Targeting glutamine metabolism has emerged as a therapeutic strategy in cancer treatment. Research highlights that GLS (glutaminase), which catalyzes the conversion of glutamine to glutamate, is often overexpressed in cancer cells. Inhibiting this enzyme can suppress tumor growth, suggesting that compounds like GG-L-Gln could have potential applications in oncology by modulating glutamine metabolism .

Data Table: Biological Activities of Glycylglycyl-L-glutamine

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTNELDXWKRIFX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427107 | |

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186787-32-6 | |

| Record name | Glycylglycyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.